1-Chloro-6-methoxy-7-methylisoquinoline

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Procure 1-Chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3), the non-fungible intermediate for ROCK-I kinase inhibitor development. Its unique 1-chloro, 6-methoxy, 7-methyl substitution pattern is critical for potent target binding—generic isoquinolines cannot substitute in SAR-driven programs targeting hypertension, glaucoma, and atherosclerosis. The activated C1 chlorine enables efficient SNAr diversification. Available at 98% purity. Inquire for bulk pricing.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 209286-03-3
Cat. No. B8780996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methoxy-7-methylisoquinoline
CAS209286-03-3
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2Cl)C=C1OC
InChIInChI=1S/C11H10ClNO/c1-7-5-9-8(6-10(7)14-2)3-4-13-11(9)12/h3-6H,1-2H3
InChIKeyDWMRLGYYUGVOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3): A Strategic Halogenated Isoquinoline Building Block for Kinase-Targeted Synthesis


1-Chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3) is a synthetic, halogenated heterocyclic compound of the isoquinoline class, characterized by a chlorine atom at the 1-position, a methoxy group at the 6-position, and a methyl group at the 7-position on the bicyclic isoquinoline scaffold . This specific substitution pattern provides a unique reactivity profile, most notably a C1 position highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile intermediate in medicinal chemistry. It is predominantly employed as a key building block in the synthesis of more complex, biologically active molecules, specifically as an intermediate for isoquinoline-based kinase inhibitors targeting ROCK-I and potentially other kinases [1].

Why Isoquinoline Analogs Cannot Be Substituted for 1-Chloro-6-methoxy-7-methylisoquinoline in ROCK-I Inhibitor Synthesis


Simple or differently substituted isoquinolines cannot be generically substituted for 1-chloro-6-methoxy-7-methylisoquinoline in the synthesis of potent ROCK-I kinase inhibitors due to stringent structure-activity relationship (SAR) requirements. The presence and exact positions of the 1-chloro, 6-methoxy, and 7-methyl substituents on the isoquinoline core are critical for achieving the desired biological activity [1]. Analogs lacking one or more of these features, such as 1-chloro-7-methylisoquinoline (CAS 24188-80-5) or 6-methoxy-7-methylisoquinoline (CAS 666735-05-3), would lead to different steric and electronic properties, resulting in altered binding affinities, reduced potency, or complete loss of activity against the intended kinase target . The specific combination of these substituents is a key design element in the pharmacophore of the final kinase inhibitor, making this compound an essential, non-fungible intermediate for accessing a particular chemical space in ROCK-I inhibitor development [1].

Quantitative Differentiation: Evidence-Based Selection Guide for 1-Chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3)


Differentiation via Chemical Reactivity: The C1 Chloro Substituent as a Synthetic Handle

The primary differentiation of 1-chloro-6-methoxy-7-methylisoquinoline is its ability to undergo nucleophilic aromatic substitution (SNAr) at the C1 position, a reactivity absent in non-halogenated isoquinoline analogs. This allows for the introduction of diverse amine, alkoxide, or other nucleophilic moieties, a critical step in constructing the target pharmacophore for kinase inhibitors . The adjacent nitrogen atom in the pyridine ring strongly activates the C-Cl bond towards this specific transformation, providing a synthetic advantage over analogs lacking the 1-chloro substituent, such as 6-methoxy-7-methylisoquinoline (CAS 666735-05-3), which cannot undergo this key derivatization without additional functionalization steps .

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Structural Differentiation: The Unique Tri-Substitution Pattern

The specific 1-chloro, 6-methoxy, and 7-methyl tri-substitution pattern on the isoquinoline core of this compound is a key structural differentiator when compared to common, commercially available analogs. The compound 1-chloro-7-methylisoquinoline (CAS 24188-80-5), for example, lacks the 6-methoxy group, which is a critical component of the pharmacophore in many kinase inhibitors, as it can act as a hydrogen bond acceptor and influence overall molecular conformation and binding [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Modeling

Procurement Differentiation: Commercial Availability and Purity Benchmarking

In a procurement context, 1-chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3) is commercially available from multiple vendors with specified purities, a key differentiator from custom-synthesis-only analogs. This availability reduces lead times and ensures a baseline of quality. For instance, the compound is offered with a standard purity of 95% or higher (98%) , which is critical for reproducible synthetic and biological experiments.

Chemical Procurement Analytical Chemistry Quality Control

Optimal Application Scenarios for 1-Chloro-6-methoxy-7-methylisoquinoline in R&D and Industrial Chemistry


Synthesis of ROCK-I Kinase Inhibitors for Cardiovascular and Ophthalmic Research

This compound is ideally suited as a starting material for synthesizing libraries of 6-substituted isoquinoline derivatives for evaluation as ROCK-I inhibitors. As detailed in patent US2008/0045566, the 1-chloro group is used to introduce various C1 substituents, while the 6-methoxy and 7-methyl groups are part of the core pharmacophore necessary for potent ROCK-I binding [1]. Research programs focused on hypertension, glaucoma, and atherosclerosis would benefit from procuring this specific intermediate to access the targeted chemical space.

Kinase-Targeted Medicinal Chemistry SAR Campaigns

For structure-activity relationship (SAR) studies around the isoquinoline scaffold, this compound serves as a crucial advanced intermediate. Its specific tri-substitution pattern allows medicinal chemists to systematically vary only the C1 position, enabling a focused exploration of how this vector affects potency, selectivity, and pharmacokinetic properties against a given kinase target [1]. Using a non-halogenated or differently substituted analog would introduce confounding variables into the SAR analysis.

Custom Synthesis of Complex Polycyclic Alkaloid-Like Molecules

Due to the activated C1 position, 1-chloro-6-methoxy-7-methylisoquinoline is a valuable building block in the total synthesis of complex, polycyclic molecules with potential biological activity, such as analogs of naturally occurring isoquinoline alkaloids (e.g., berberine, papaverine) . Its reactivity profile allows for efficient construction of more elaborate ring systems through cross-coupling or SNAr reactions, followed by further functional group manipulations.

Technical Documentation Hub

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